REACTION_CXSMILES
|
COS([O-])(=O)=O.N1([NH+]=[C:13]([N:15]2[CH2:19][CH2:18][CH2:17][CH2:16]2)N)CCCC1.[C:20]([CH2:22][C:23]([O:25][CH2:26][CH3:27])=[O:24])#[N:21].[OH-].[Na+]>C1(C)C=CC=CC=1>[N:15]1([CH:13]=[C:22]([C:20]#[N:21])[C:23]([O:25][CH2:26][CH3:27])=[O:24])[CH2:16][CH2:17][CH2:18][CH2:19]1 |f:0.1,3.4|
|
Name
|
dipyrroli-dino-formamidinium methylsulphate
|
Quantity
|
27.6 g
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)[O-].N1(CCCC1)[NH+]=C(N)N1CCCC1
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)C=C(C(=O)OCC)C#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |